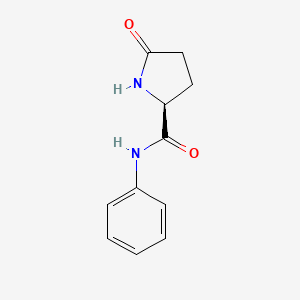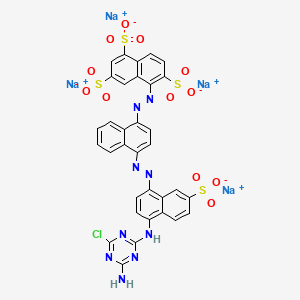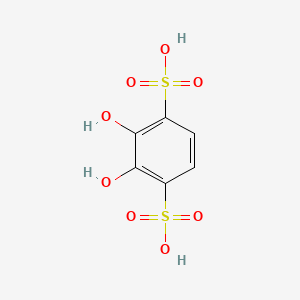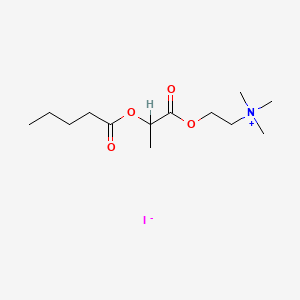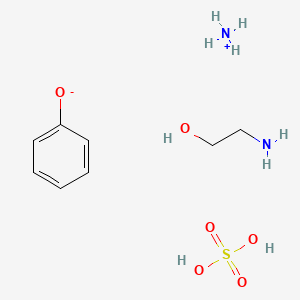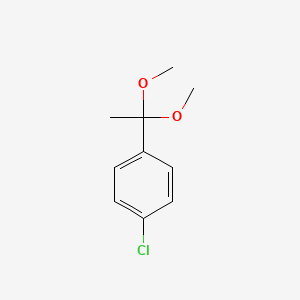![molecular formula C16H13ClO2 B14462409 (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester CAS No. 67249-05-2](/img/structure/B14462409.png)
(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a vinyl group attached to a benzoic acid moiety, with a chlorine atom substituted on the phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzoic acid methyl esters.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzoic acid methyl ester
- 4-Vinylbenzoic acid methyl ester
- 4-Chlorostyrene
Comparison
Compared to similar compounds, (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester is unique due to the presence of both a chlorine atom and a vinyl group on the benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
67249-05-2 |
|---|---|
Molekularformel |
C16H13ClO2 |
Molekulargewicht |
272.72 g/mol |
IUPAC-Name |
methyl 4-[(E)-2-(4-chlorophenyl)ethenyl]benzoate |
InChI |
InChI=1S/C16H13ClO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h2-11H,1H3/b3-2+ |
InChI-Schlüssel |
ACEFXOFCEYCRMX-NSCUHMNNSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


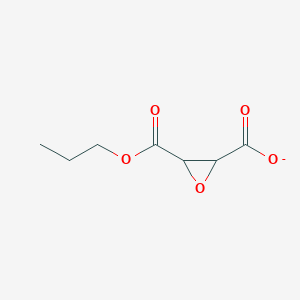
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
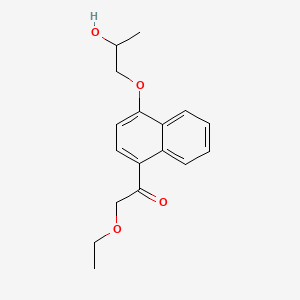
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
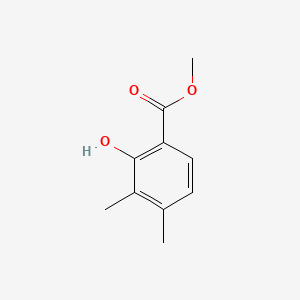
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

